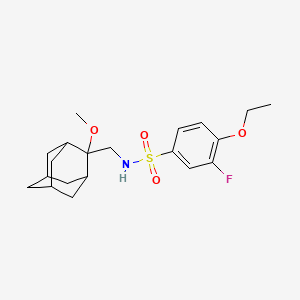

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure that includes an ethoxy group, a fluoro substituent, an adamantane derivative, and a benzenesulfonamide moiety, contributing to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide can be achieved through a multi-step process. The process typically starts with the formation of the benzenesulfonamide core, followed by the introduction of the ethoxy and fluoro groups. Finally, the adamantane derivative is attached to the benzenesulfonamide backbone through a methyl linkage.

Reaction conditions include:

Use of strong bases such as sodium hydride for deprotonation reactions.

Solvents like dimethylformamide for efficient dissolution and reaction kinetics.

Catalysts such as palladium on carbon for specific coupling reactions.

Reaction temperatures ranging from room temperature to 150°C depending on the step.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with a focus on optimizing yield and purity. This includes:

Using larger reactors for bulk chemical reactions.

Implementing continuous flow systems to enhance reaction efficiency.

Employing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

Reduction: : The compound can be reduced using reagents like lithium aluminum hydride, leading to the corresponding amine derivatives.

Substitution: : Halogenation or alkylation reactions using reagents such as sodium iodide or methyl iodide to introduce additional substituents.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide, potassium permanganate.

Reducing agents like lithium aluminum hydride, sodium borohydride.

Solvents like tetrahydrofuran, chloroform for specific reactions.

Major Products Formed

Sulfoxides: : Formed from oxidation.

Amines: : Formed from reduction.

Substituted derivatives: : Formed from halogenation or alkylation reactions.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is widely used in:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : In the study of enzyme interactions and protein binding due to its sulfonamide moiety.

Medicine: : Potential therapeutic agent in drug discovery due to its bioactive properties.

Industry: : Used in materials science for developing new polymers and materials with specific properties.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds and ionic interactions with biological molecules, altering their function and activity. The adamantane derivative enhances its lipophilicity and membrane permeability, facilitating its action within cells.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups:

Ethoxy group: : Increases its hydrophilicity compared to purely alkyl-substituted analogs.

Fluoro group: : Provides increased metabolic stability and influences its binding affinity to biological targets.

Adamantane derivative: : Enhances lipophilicity and membrane permeability.

List of Similar Compounds

4-methoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methyladamantan-2-yl)methyl)benzenesulfonamide

4-ethoxy-3-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

This compound analogs with variations in substituents.

Biologische Aktivität

4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H24FNO4S

- Molecular Weight : 367.45 g/mol

The presence of the adamantane moiety is significant for its biological activity, particularly in modulating interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or receptors involved in disease processes. For instance:

- Protein Kinase Inhibition : Several studies suggest that sulfonamide derivatives can inhibit protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models .

Anticancer Activity

In vitro and in vivo studies have demonstrated that compounds with similar structures possess anticancer properties. For example:

- Cell Line Studies : In human cancer cell lines, such as breast and prostate cancer cells, sulfonamide derivatives have shown significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Animal Models : In murine models of cancer, administration of related compounds resulted in decreased tumor size and prolonged survival rates compared to controls .

Antimicrobial Properties

Preliminary studies have indicated that certain sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. The mechanism is likely due to the disruption of folate synthesis pathways in bacteria .

Data Table: Biological Activities

Case Study 1: Anticancer Effects

A study published in Cancer Research investigated a series of benzenesulfonamide derivatives including our compound. It was found that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FNO4S/c1-3-26-19-5-4-17(11-18(19)21)27(23,24)22-12-20(25-2)15-7-13-6-14(9-15)10-16(20)8-13/h4-5,11,13-16,22H,3,6-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMVPGEMMSJLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.